Nickel boride (Ni2B)

Vue d'ensemble

Description

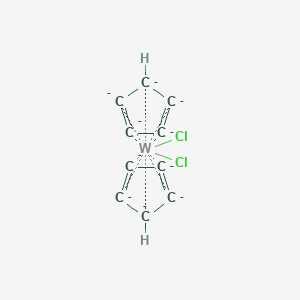

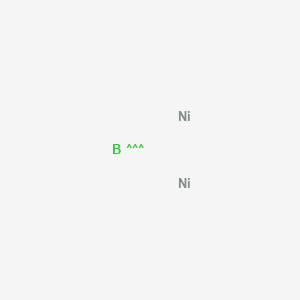

Nickel boride (Ni2B), also known as Nickel boride (Ni2B), is a useful research compound. Its molecular formula is BNi2 and its molecular weight is 128.2 g/mol. The purity is usually 95%.

The exact mass of the compound Nickel boride (Ni2B) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel boride (Ni2B) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel boride (Ni2B) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Safety and Biocompatibility : Ni2B nanoparticles were studied for their safety and biocompatibility, particularly focusing on their effects on human pulmonary alveolar epithelial cells. The study included cytotoxicity analysis, gene expression changes, and effects on cellular pathways (Türkez et al., 2020).

Supercapacitor Applications : Ni2B was combined with reduced graphene oxide to create a novel electrode material for supercapacitors. This hybrid material showed high specific capacitance and energy density, along with good stability after numerous charge-discharge cycles (Cao et al., 2017).

Catalytic Reduction of Nitro Compounds : Ni2B was shown to be effective in the catalytic reduction of aromatic nitro compounds to amines, while not affecting other functional groups such as olefins, aldehydes, and ketones. This demonstrates its potential as a selective catalyst in organic synthesis (Nose & Kudo, 1989).

Fuel Cell Catalysts : Research on Ni2B nanoparticles synthesized via radio frequency thermal plasmas indicated their potential as catalysts in fuel cells. The study focused on optimizing synthesis conditions for effective generation of Ni2B nanoparticles (Cheng et al., 2014).

Electrochemical Hydrogen Storage : Ni2B-coated carbon nanotube films were investigated for their electrochemical hydrogen storage capabilities. This study highlighted the improved electrochemical activity and hydrogen storage capacity resulting from nickel boride coating on carbon nanotubes (Wu et al., 2010).

Hydrogen Evolution Reaction : Enhancement of hydrogen evolution reaction performance was observed in graphitic carbon nitride when incorporated with Ni2B nanoparticles. This highlighted the potential of Ni2B in improving the electrocatalytic properties of semiconductors for sustainable energy applications (Cao et al., 2018).

Mécanisme D'action

Target of Action

Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .

Mode of Action

Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .

Pharmacokinetics

It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems

Result of Action

The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .

Action Environment

The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .

Safety and Hazards

Orientations Futures

Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .

Analyse Biochimique

Biochemical Properties

Nickel boride is widely used as a catalyst in organic chemistry . It is known to interact with various biomolecules to facilitate chemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not well-defined .

Cellular Effects

Nickel boride nanoparticles have been studied for their effects on human pulmonary alveolar epithelial cells . The compound was found to affect microtubule regulation, centrosome organization, and phosphoprotein synthesis .

Molecular Mechanism

It is known to be used as a catalyst in various chemical reactions . It is also used to develop a greener and facile reduction of organic azides .

Temporal Effects in Laboratory Settings

Nickel boride is typically prepared in situ and used immediately due to its reactivity . Over time, it slowly reacts with water to form nickel hydroxide Ni(OH)2 .

Metabolic Pathways

It is primarily known for its role as a catalyst in chemical reactions .

Propriétés

InChI |

InChI=1S/B.2Ni | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLJWIVBUPYRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray granules; Insoluble in water; [MSDSonline] | |

| Record name | Nickel boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-01-1 | |

| Record name | Nickel boride (Ni2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)